UNC2025 hydrochloride is a potent small-molecule inhibitor specifically targeting the Mer tyrosine kinase and Flt3 receptor. It has garnered attention for its dual inhibitory properties, which make it a promising candidate in cancer therapeutics, particularly in hematological malignancies. The compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and low clearance rates, making it suitable for further clinical development.
UNC2025 was developed through a collaborative effort by researchers at the University of North Carolina. The compound is derived from a series of pyrrolopyrimidine analogs designed to inhibit Mer and Flt3 signaling pathways, which are implicated in various cancers, including leukemia . The hydrochloride salt form enhances the solubility and stability of the compound in physiological conditions .
UNC2025 hydrochloride is classified as a dual receptor tyrosine kinase inhibitor. It primarily targets:
The synthesis of UNC2025 hydrochloride involves several key steps that utilize advanced organic chemistry techniques. The synthesis pathway can be summarized as follows:
The molecular structure of UNC2025 hydrochloride can be characterized by its core pyrrolopyrimidine framework, which contributes to its biological activity. Key structural features include:
UNC2025 hydrochloride participates in various chemical reactions that are critical for its synthesis and biological activity:
The mechanism of action of UNC2025 hydrochloride involves the inhibition of Mer and Flt3 signaling pathways:
Data from various studies indicate that UNC2025 effectively reduces tumor growth in preclinical models, demonstrating its potential therapeutic efficacy against cancers driven by Mer and Flt3 signaling.
These properties contribute to its favorable pharmacokinetic profile, making it a viable candidate for clinical applications .
UNC2025 hydrochloride has several scientific uses, particularly in cancer research:
UNC2025 hydrochloride is a potent, orally bioavailable small-molecule inhibitor targeting the receptor tyrosine kinases MERTK (Mer) and FLT3 (Fms-like tyrosine kinase 3). Its inhibitory activity is characterized by subnanomolar half-maximal inhibitory concentrations (IC50), with values of 0.74 nM against MERTK and 0.8 nM against FLT3 in cell-free assays [1] [3] [6]. This dual inhibition is pharmacologically significant due to the roles of both kinases in oncogenesis:
Kinome-wide profiling demonstrates >45-fold selectivity for MERTK over AXL (IC50 = 122 nM) and >20-fold selectivity over TYRO3 (IC50 = 17 nM) [1] [8]. This selectivity is critical for minimizing off-target effects while effectively suppressing pro-survival signaling in leukemia and solid tumors. In cellular assays, UNC2025 inhibits MERTK phosphorylation in 697 B-ALL cells (IC50 = 2.7 nM) and FLT3 phosphorylation in FLT3-ITD-positive Molm-14 AML cells (IC50 = 14 nM) [1] [6].
Table 1: Kinase Selectivity Profile of UNC2025 Hydrochloride
Kinase Target | IC50 (nM) | Cellular Function | Therapeutic Relevance |
---|---|---|---|
MERTK | 0.74 | Tumor survival, chemoresistance | AML, ALL, NSCLC |
FLT3 | 0.80 | Oncogenic driver | AML (FLT3-ITD mutants) |
AXL | 122 | Metastasis, drug resistance | Reduced off-target toxicity |
TYRO3 | 17 | Immune modulation | Secondary target |
TRKA | 1.67 | Neuronal differentiation | Limited inhibition |
UNC2025 hydrochloride functions as an ATP-competitive inhibitor, binding directly to the adenosine triphosphate (ATP)-binding cleft of MERTK and FLT3 kinase domains. Structural analyses reveal that its pyrrolo[2,3-d]pyrimidine scaffold enables high-affinity interactions with key residues in the kinase active site [1] [7] [9]. Notably:
Surface plasmon resonance (SPR) studies confirm two-step binding kinetics: rapid initial association followed by a slower conformational change, resulting in high-affinity stabilization (Kd < 1 nM) [9]. The inhibitor’s selectivity is further explained by differential kinase domain homology; MERTK and FLT3 share only 42% identity in their ATP-binding sites, yet UNC2025 effectively engages both due to conserved hydrophobic and hinge-region residues [1] [7].
Inhibition of MERTK and FLT3 by UNC2025 hydrochloride disrupts critical oncogenic and thrombotic signaling cascades:
In preclinical models, this signaling modulation translates to anti-leukemic and anti-thrombotic effects:
UNC2025 hydrochloride exhibits greater-than-additive effects when combined with antagonists of the ADP-P2Y12 pathway (e.g., clopidogrel, ticagrelor) [5] [10]. The mechanistic basis for this synergy involves:1. Complementary Platelet Inhibition Pathways:- UNC2025 blocks Gas6/MERTK-mediated αIIbβ3 integrin stabilization.- P2Y12 inhibitors (e.g., clopidogrel) prevent ADP-induced Gi-coupled platelet activation and granule secretion.2. Integrated Signal Disruption: Dual targeting reduces phosphorylation of:- STAT6 (MERTK-dependent)- VASP (P2Y12-dependent)- ERK1/2 (shared pathway) [5].
Table 2: Synergistic Antiplatelet Effects of UNC2025 + P2Y12 Inhibitors
Parameter | UNC2025 Alone | P2Y12 Inhibitor Alone | Combination | Effect |
---|---|---|---|---|
Thrombus stability (in vitro) | ↓ 30% | ↓ 40% | ↓ 85% | Synergistic inhibition |
Arterial thrombosis (murine) | Delayed occlusion | Partial inhibition | Complete blockade | Enhanced efficacy |
Bleeding time | Unchanged | Prolonged | Minimally prolonged | Reduced bleeding risk |
Microfluidic studies confirm that combining UNC2025 (100 nM) with subthreshold P2Y12 inhibitors reduces thrombus volume by >80% compared to monotherapies (p < 0.01) [5]. This synergy occurs without significantly prolonging tail-bleeding times in murine models, suggesting a favorable safety profile for combined antithrombotic regimens [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9